Cas no 2172078-19-0 (4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol)

4-(3,3-Dimethylcyclobutyl)-3-methylbutan-2-ol is a chiral tertiary alcohol featuring a cyclobutyl substituent, which imparts steric and electronic effects that can influence reactivity and selectivity in synthetic applications. Its unique structure, combining a rigid cyclobutane ring with a flexible butanol chain, makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules requiring controlled stereochemistry. The compound’s stability and defined stereocenter offer advantages in asymmetric synthesis and catalyst design. Potential applications include pharmaceutical intermediates, fragrance development, and specialty chemicals where precise molecular architecture is critical. Handling should follow standard safety protocols for alcohols.
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol structure
2172078-19-0 structure
Product name:4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
CAS No:2172078-19-0
MF:C11H22O
MW:170.291783809662
CID:6195870
PubChem ID:165599759

4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
    • 2172078-19-0
    • EN300-1637690
    • Inchi: 1S/C11H22O/c1-8(9(2)12)5-10-6-11(3,4)7-10/h8-10,12H,5-7H2,1-4H3
    • InChI Key: XYALJOWLKXIXAR-UHFFFAOYSA-N
    • SMILES: OC(C)C(C)CC1CC(C)(C)C1

Computed Properties

  • Exact Mass: 170.167065321g/mol
  • Monoisotopic Mass: 170.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637690-0.5g
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
0.5g
$1027.0 2023-06-04
Enamine
EN300-1637690-10.0g
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
10g
$4606.0 2023-06-04
Enamine
EN300-1637690-0.25g
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
0.25g
$985.0 2023-06-04
Enamine
EN300-1637690-5.0g
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
5g
$3105.0 2023-06-04
Enamine
EN300-1637690-500mg
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
500mg
$946.0 2023-09-22
Enamine
EN300-1637690-5000mg
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
5000mg
$2858.0 2023-09-22
Enamine
EN300-1637690-0.1g
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
0.1g
$943.0 2023-06-04
Enamine
EN300-1637690-1000mg
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
1000mg
$986.0 2023-09-22
Enamine
EN300-1637690-250mg
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
250mg
$906.0 2023-09-22
Enamine
EN300-1637690-10000mg
4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol
2172078-19-0
10000mg
$4236.0 2023-09-22

Additional information on 4-(3,3-dimethylcyclobutyl)-3-methylbutan-2-ol

4-(3,3-Dimethylcyclobutyl)-3-Methylbutan-2-ol: A Comprehensive Overview

4-(3,3-Dimethylcyclobutyl)-3-Methylbutan-2-ol (CAS No. 2172078-19-0) is a versatile organic compound with a unique structure that has garnered significant attention in recent years. This compound, often referred to as DMCB-OH, is a derivative of cyclobutane and exhibits interesting chemical properties due to its rigid cyclobutane ring and hydroxyl group. The molecule's structure consists of a cyclobutane ring substituted with two methyl groups at the 3-position and a butan-2-ol moiety attached at the 4-position. This combination makes it a valuable compound in various chemical and pharmaceutical applications.

Recent studies have highlighted the potential of 4-(3,3-Dimethylcyclobutyl)-3-Methylbutan-2-ol in drug design and development. Its rigid cyclobutane ring provides stability to the molecule, which is advantageous in creating bioactive compounds with specific pharmacokinetic profiles. Researchers have explored its use as a building block for constructing complex molecules with tailored activities, such as inhibitors for certain enzymes or receptors. The compound's ability to participate in various organic reactions, including nucleophilic substitutions and oxidations, further enhances its utility in synthetic chemistry.

The synthesis of DMCB-OH involves a multi-step process that typically starts with the preparation of the cyclobutane derivative. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the production of 4-(3,3-Dimethylcyclobutyl)-3-Methylbutan-2-ol more feasible on an industrial scale. For instance, the use of transition metal catalysts has enabled the formation of the cyclobutane ring with high stereoselectivity, ensuring the quality and consistency of the final product.

In terms of physical properties, DMCB-OH is known for its relatively high melting point and moderate solubility in organic solvents. These characteristics make it suitable for applications where thermal stability and controlled solubility are critical. Additionally, its hydroxyl group allows for further functionalization, enabling the creation of derivatives with enhanced biological activity or improved delivery properties.

One of the most promising areas of research involving 4-(3,3-Dimethylcyclobutyl)-3-Methylbutan-2-ol is its role in medicinal chemistry. Scientists have investigated its potential as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory conditions. The compound's unique structure provides opportunities for modifying its pharmacokinetics and bioavailability, which are crucial factors in drug development.

Furthermore, DMCB-OH has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis. Its rigid framework facilitates the formation of enantiomerically enriched compounds, which are essential in producing chiral drugs with high purity. This application underscores the compound's importance in modern organic synthesis techniques.

In conclusion, 4-(3,3-Dimethylcyclobutyl)-3-Methylbutan-2-ol (CAS No. 2172078-19-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthetic methods and drug design strategies, positions it as a key player in the development of novel chemical entities. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow further.

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